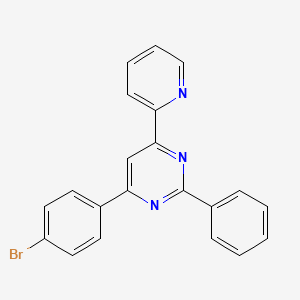

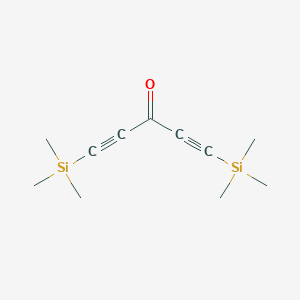

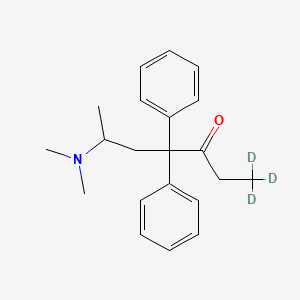

![molecular formula C54H32N4 B3329567 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbonitrile)) CAS No. 608129-43-7](/img/structure/B3329567.png)

4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbonitrile))

Vue d'ensemble

Description

This compound is a type of AIE (Aggregation-Induced Emission) luminogen . It was designed using molecular engineering to lower the energy gap, achieving higher QYs (Quantum Yields) of 26.26% compared to previous AIEgens which had QYs of 13.02% .

Synthesis Analysis

The assembly of π-electron-rich fluorescent monomers (4,4′,4′′,4′′′- (ethene-1,1,2,2-tetrayl)tetraaniline) (ETTA) and 9,10-anthracenedicarboxaldehyde was selected to build a new dual luminescent covalent organic framework (DL-COF) of high thermal and chemical stability by a simple Schiff-base reaction .Molecular Structure Analysis

The molecular formula of this compound is C54H36O4 .Chemical Reactions Analysis

The aldehyde functional groups react with amines through imine condensation forming imine linkages within the COF networks . One example of a COF synthesized using this ligand is ETTA-PyTTA, obtained by combining 4,4’,4’‘,4’‘’- (ethene-1,1,2,2-tetrayl)tetrabenzaldehyde with 1,3,6,8-tetrakis (4-aminophenyl)pyrene .Physical and Chemical Properties Analysis

The compound has a high surface area (1519 m²/g) and has a significant iodine adsorption capability of 4.6 g/g . The compound is stable at room temperature .Applications De Recherche Scientifique

Porous Hydrogen-Bonded Organic Frameworks

Researchers have discovered a porous hydrogen-bonded organic framework (HOF) with triaxially-woven chicken wires of X-shaped tetra-armed carboxylic acid, derived from 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylic acid). This framework exhibits thermal stability up to 220 °C and a Brunauer-Emmett-Teller (BET) surface area of 555 m²/g. It also shows unique mechanochromic behavior in terms of fluorescence color and quantum efficiency (Suzuki, Tohnai, & Hisaki, 2020).

Gas Separation and Luminescence Sensing

A metal–organic framework (MOF) named UTSA-86, incorporating a chromophoric tetraphenylethene-based tetracarboxylate ligand similar to 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylic acid), has been synthesized. This MOF demonstrates permanent porosity, selective gas uptake, and luminescence sensing of metal ions (Yang et al., 2016).

Luminescent Metal Organic Frameworks

A novel MOF based on 4',4‴,4″‴,4‴‴-(ethene-1,1,2,2-tetrayl)tetrakis(([1,1′-biphenyl]-4-carboxylic acid)) has been synthesized, exhibiting strong emission and sensing behavior with “turn off” towards Fe3+ and “turn on” towards cysteine. This MOF is suitable for quantitative determination of Fe3+ in serum and has potential in clinical detection applications (Guan et al., 2020).

Aggregation-Induced Emission

Aseries of ethene derivatives substituted by polycyclic aromatic hydrocarbons, including a compound structurally similar to 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carbonitrile), have been synthesized. These compounds are weakly fluorescent in solutions but highly emissive in the condensed phase, showing distinct aggregation-induced emission characteristics. This property is significant for applications in optoelectronics and sensing technologies (Zhang et al., 2015).

Fluorescence Detection of Metals and Nitro Aromatic Compounds

Luminescent derivatives based on 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylic acid) have been synthesized and shown to respond with strong fluorescence effects to Fe3+ and trinitrophenol (TNP). This finding is relevant for developing sensors and detection systems for specific metal ions and nitro compounds (Hou et al., 2019).

Multi-Stimuli Responsive Luminescence

A tetrapodal zwitterionic-type ligand, incorporating a structure similar to 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carbonitrile), has been used in lanthanide complexes. This system exhibits multi-stimuli responsive luminescence behaviors, responding to different aggregation states, solvent polarities, and mechanical grinding (Zhu et al., 2016).

Orientations Futures

The compound is a valuable starting material for generating aggregation-induced emission (AIE) chromophores . A benzimidazole derivative, 1,1,2,2-tetrakis (4- (1H-benzo [d]imidazole-2-yl)phenyl)ethene (TBI-TPE), is synthesized using this molecule . This suggests potential future directions in the field of luminescent materials.

Mécanisme D'action

Target of Action

It’s known that this compound is used as a building block in the synthesis of covalent organic frameworks (cofs) and other organic materials .

Mode of Action

This compound interacts with its targets through chemical reactions to form new compounds. For instance, it can undergo acid-catalysed Knoevenagel condensation with s-indacene-1,3,5,7-(2H,6H)-tetraone to form a conjugated porous polymer .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of cofs and other organic materials, which can have various applications in electronics and material science research .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and is insoluble in water but soluble in many organic solvents .

Result of Action

The result of the action of this compound is the formation of new compounds with desired properties. For instance, it can be used to synthesize a conjugated porous polymer with a high capacity of 550 mA h g −1 at 100 mA g −1 as the anode together with carbon nanotubes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable at room temperature and should be stored in a dark place under an inert atmosphere . The compound’s reactivity can also be influenced by the pH and the presence of other reactants .

Analyse Biochimique

Biochemical Properties

The compound plays a significant role in the formation of covalent organic frameworks (COFs), which are used in various biochemical reactions . It interacts with other biomolecules through its full sp2-carbon skeleton connected through vinylidene linkages .

Cellular Effects

The effects of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-4-carbonitrile)) on cellular processes are primarily observed in its application as anode active materials, light-emitting diodes, and oils adsorption . It influences cell function by contributing to the high capacity and stability of these materials .

Molecular Mechanism

At the molecular level, the compound exerts its effects through its unique structure. It forms conjugated porous polymers through acid-catalysed Knoevenagel condensation . This process involves binding interactions with biomolecules, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the compound demonstrates great stability, sustaining 500 cycles without a significant loss of its capacity . Over time, it has been observed to maintain its high capacity and stability, making it suitable for long-term use .

Metabolic Pathways

The compound is involved in the formation of covalent organic frameworks (COFs), which play a crucial role in various metabolic pathways . It interacts with enzymes and cofactors during the formation of these frameworks .

Transport and Distribution

The transport and distribution of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-4-carbonitrile)) within cells and tissues are facilitated by its unique structure and properties . It is readily incorporated into covalent organic frameworks, which can be distributed throughout a cell .

Subcellular Localization

The subcellular localization of the compound is primarily within the covalent organic frameworks it helps form . These frameworks can be directed to specific compartments or organelles within the cell, where they carry out their functions .

Propriétés

IUPAC Name |

4-[4-[1,2,2-tris[4-(4-cyanophenyl)phenyl]ethenyl]phenyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H32N4/c55-33-37-1-9-41(10-2-37)45-17-25-49(26-18-45)53(50-27-19-46(20-28-50)42-11-3-38(34-56)4-12-42)54(51-29-21-47(22-30-51)43-13-5-39(35-57)6-14-43)52-31-23-48(24-32-52)44-15-7-40(36-58)8-16-44/h1-32H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHKOMFGOOBKEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C6=CC=C(C=C6)C#N)C7=CC=C(C=C7)C8=CC=C(C=C8)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H32N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

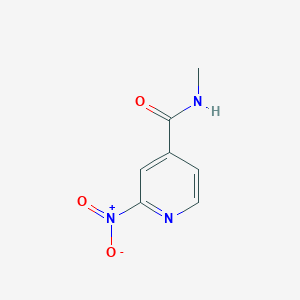

![2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329523.png)

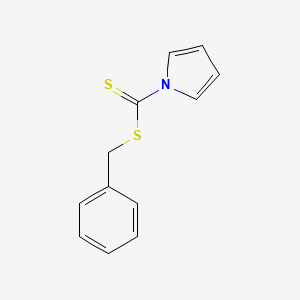

![2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329525.png)

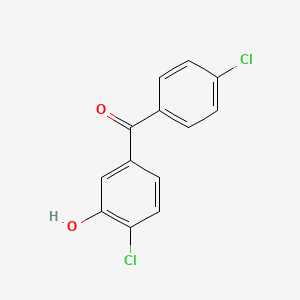

![2-[(tert-Butoxycarbonyl)amino]-3-(3-bromophenyl)-4-(4-chlorophenyl)butane](/img/structure/B3329533.png)

![(7S,9S)-9-Acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B3329535.png)